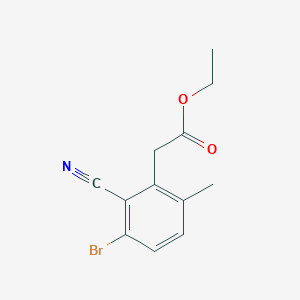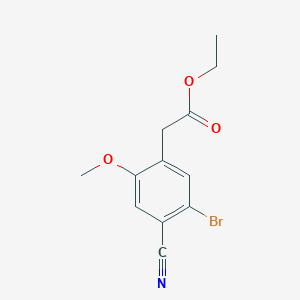
Methyl 6-fluoro-4-(methylamino)pyridine-3-carboxylate
概要
説明
“Methyl 6-fluoro-4-(methylamino)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 2187435-19-2 . It has a molecular weight of 184.17 . The IUPAC name for this compound is methyl 6-fluoro-4-(methylamino)nicotinate .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H9FN2O2/c1-10-6-3-7 (9)11-4-5 (6)8 (12)13-2/h3-4H,1-2H3, (H,10,11) .Physical and Chemical Properties Analysis
This compound is a solid-crystal at ambient temperature .科学的研究の応用
Synthesis and Chemical Properties
- Efficient Synthesis Techniques : Methyl 6-fluoro-4-(methylamino)pyridine-3-carboxylate plays a role in efficient synthesis processes. An example is its use in the synthesis of potent dopamine and serotonin receptor antagonists, demonstrating its utility in creating complex molecular structures (Hirokawa, Horikawa, & Kato, 2000).
- Modification of Pyridine Derivatives : It's involved in the modification of pyridine derivatives, as seen in studies where different groups, including 2-methylamino, were introduced to pyridoxol, indicating its versatility in chemical modifications (Korytnyk & Angelino, 1977).
Applications in Pharmacology and Medicine
- Antibacterial Agent Development : this compound compounds have been explored for their antibacterial properties, particularly in the synthesis of naphthyridine carboxylic acids, which are potential therapeutic agents (Bouzard et al., 1992).
- Toll-like Receptor Agonists : These compounds have also been identified as Toll-like receptor 2 agonists, which could have implications in the development of vaccine adjuvants (Hu et al., 2018).
Chemical Analyses and Characterization
- Structural Characterization : Studies have been conducted on the structural characterization of this compound derivatives, aiding in understanding their properties and potential applications in various fields (Kadir, Mansor, & Osman, 2017).
Safety and Hazards
作用機序
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. Factors like solubility, stability, and molecular size can all affect these properties. According to the information from Ambeed , this compound has high GI absorption and is BBB permeant, which means it can cross the blood-brain barrier.
Action Environment
Various environmental factors such as temperature, pH, and the presence of other molecules can affect a compound’s action. For instance, the compound’s storage temperature is ambient temperature .
生化学分析
Biochemical Properties
Methyl 6-fluoro-4-(methylamino)pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinate phosphoribosyltransferase, an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). The interaction between this compound and nicotinate phosphoribosyltransferase is characterized by competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cell lines, it has been shown to induce apoptosis by activating the intrinsic apoptotic pathway. This activation involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. Additionally, this compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, such as nicotinate phosphoribosyltransferase, inhibiting its activity. This inhibition results in decreased levels of NAD+, which in turn affects various cellular processes, including energy metabolism and DNA repair. Furthermore, this compound has been shown to modulate gene expression by influencing transcription factors and epigenetic modifications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and memory retention in rodents. At higher doses, it can induce neurotoxicity, characterized by neuronal cell death and impaired motor function. Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while exceeding this range leads to adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, influencing the biosynthesis and utilization of NAD+. These interactions affect metabolic flux and metabolite levels, leading to alterations in cellular energy metabolism and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound has been shown to interact with organic cation transporters, facilitating its uptake into cells. Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular metabolism and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound contains targeting signals that direct it to specific compartments or organelles within the cell. For example, it has been observed to localize to the mitochondria, where it influences mitochondrial function and energy production. Post-translational modifications, such as phosphorylation, can also affect its localization and activity .
特性
IUPAC Name |
methyl 6-fluoro-4-(methylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-10-6-3-7(9)11-4-5(6)8(12)13-2/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJUEYFLPMCSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




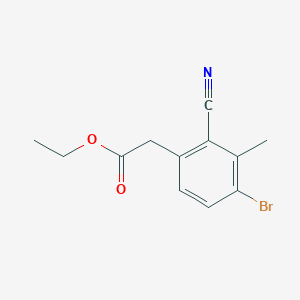

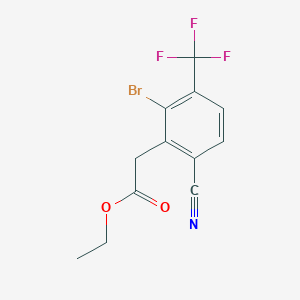

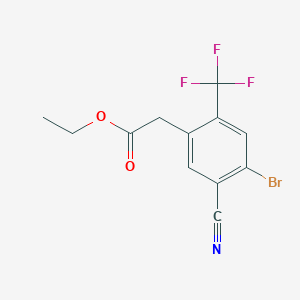
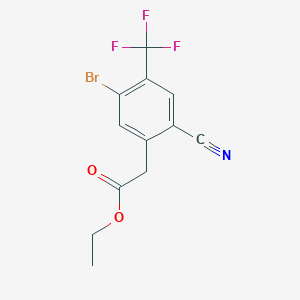
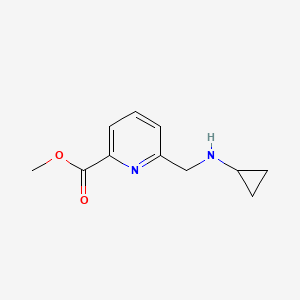
![6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1413985.png)


